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molecular formula C21H31NO5S B8341719 4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate

4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate

Cat. No. B8341719
M. Wt: 409.5 g/mol
InChI Key: ZANFQAKBYANGPR-UHFFFAOYSA-M
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Patent
US04061730

Procedure details

750 g of 4-dimethylamino benzylidene camphor (prepared in Example 1) and 334 g of methyl sulfate are progressively heated to reflux in ethyl acetate. An exothermic precipitation suddenly occurs and when it has abated the reaction mixture is then heated for three hours at reflux. A pale yellow solid precipitates which is then filtered, washed with ethyl acetate and recrystallized in a benzene-acetonitrile mixture, yielding 866 g of white product melting at 20° C.
Name
4-dimethylamino benzylidene camphor
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[C:3]1[CH:20]=[CH:19][C:6]([CH:7]=[C:8]2[CH:13]3[C:14]([CH3:16])([CH3:15])[C:10]([CH3:17])([CH2:11][CH2:12]3)[C:9]2=[O:18])=[CH:5][CH:4]=1.[S:22]([O-:27])([O:25][CH3:26])(=[O:24])=[O:23]>C(OCC)(=O)C>[CH3:26][O:25][S:22]([O-:27])(=[O:24])=[O:23].[O:18]=[C:9]1[C:8](=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([N+:2]([CH3:26])([CH3:1])[CH3:21])=[CH:20][CH:19]=2)[CH:13]2[C:14]([CH3:16])([CH3:15])[C:10]1([CH3:17])[CH2:11][CH2:12]2 |f:3.4|

Inputs

Step One
Name
4-dimethylamino benzylidene camphor
Quantity
750 g
Type
reactant
Smiles
CN(C1=CC=C(C=C2C(C3(CCC2C3(C)C)C)=O)C=C1)C
Name
Quantity
334 g
Type
reactant
Smiles
S(=O)(=O)(OC)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic precipitation
TEMPERATURE
Type
TEMPERATURE
Details
is then heated for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
A pale yellow solid precipitates which
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallized in a benzene-acetonitrile mixture

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].O=C1C2(CCC(C1=CC1=CC=C(C=C1)[N+](C)(C)C)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 866 g
YIELD: CALCULATEDPERCENTYIELD 140.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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